Cas no 115204-07-4 (L-Arginine,N2-[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-hexahydro-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8-methoxy-7,7-dimethylpyrano[3,2-d]-1,3-dioxin-6-yl]-11-hydroxy-1-oxo-2,4,6-dodecatrien-1-yl]-)

L-Arginine,N2-[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-hexahydro-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8-methoxy-7,7-dimethylpyrano[3,2-d]-1,3-dioxin-6-yl]-11-hydroxy-1-oxo-2,4,6-dodecatrien-1-yl]- structure
115204-07-4 structure
Product Name:L-Arginine,N2-[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-hexahydro-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8-methoxy-7,7-dimethylpyrano[3,2-d]-1,3-dioxin-6-yl]-11-hydroxy-1-oxo-2,4,6-dodecatrien-1-yl]-
CAS-nummer:115204-07-4
MF:C39H63N5O12
MW:793.943831682205
CID:170765
PubChem ID:6438431
Update Time:2025-04-19

L-Arginine,N2-[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-hexahydro-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8-methoxy-7,7-dimethylpyrano[3,2-d]-1,3-dioxin-6-yl]-11-hydroxy-1-oxo-2,4,6-dodecatrien-1-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Arginine,N2-[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-hexahydro-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8-methoxy-7,7-dimethylpyrano[3,2-d]-1,3-dioxin-6-yl]-11-hydroxy-1-oxo-2,4,6-dodecatrien-1-yl]-
    • onnamide
    • 5-[(diaminomethylidene)amino]-2-({(2E,4E,6E,11R)-11-hydroxy-12-[(4aS,6R,8S,8aR)-4-({(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methyl
    • L-Arginine, N-(12-(hexahydro-4-((hydroxy(tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl)acetyl)amino)-8-methoxy-7,7-dimethylpyrano(3,2-d)-1,3-dioxin-6-yl)-11-hydroxy-1-oxo-2,4,6-dodecatrienyl)-, (4S-(4alpha(R*(2S*,5S*,6S*)),4aalpha,6alpha(2E,4E,6E,11S*),8alpha,8aalpha))-
    • Onnamide A
    • 2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    • 115204-07-4
    • Inchi: 1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27?,28-,30+,31+,32-,33-,35?,39-/m1/s1
    • InChI-sleutel: YWUNVHXKGMPHDM-VKRZBNPQSA-N
    • LACHT: O1[C@@H]2C(NC([C@H]([C@]3(CC(=C)[C@@H](C)[C@@H](C)O3)OC)O)=O)OCO[C@@H]2[C@H](C(C)(C)[C@H]1C[C@@H](CCC/C=C/C=C/C=C/C(NC(C(=O)O)CCC/N=C(\N)/N)=O)O)OC

Berekende eigenschappen

  • Exacte massa: 793.44732246g/mol
  • Monoisotopische massa: 793.44732246g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 20
  • Complexiteit: 1450
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 256Ų

L-Arginine,N2-[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-hexahydro-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8-methoxy-7,7-dimethylpyrano[3,2-d]-1,3-dioxin-6-yl]-11-hydroxy-1-oxo-2,4,6-dodecatrien-1-yl]- Gerelateerde literatuur

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